Acrylic acid, 3,3-diphenyl-, 2-diethylaminoethyl ester
Description
Acrylic acid, 3,3-diphenyl-, 2-diethylaminoethyl ester is a specialized acrylate ester characterized by:
- A 2-diethylaminoethyl ester group, which introduces tertiary amine functionality, enhancing solubility in organic solvents and enabling cationic properties .
This structure combines the reactivity of the α,β-unsaturated ester (typical of acrylates) with unique steric and electronic effects from the substituents.
Properties
CAS No. |
101952-46-9 |
|---|---|
Molecular Formula |
C21H25NO2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 3,3-diphenylprop-2-enoate |
InChI |
InChI=1S/C21H25NO2/c1-3-22(4-2)15-16-24-21(23)17-20(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17H,3-4,15-16H2,1-2H3 |
InChI Key |
XIROWYXRKYJPMU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Transesterification of Acrylic Esters
- A common industrial approach involves transesterification of low molecular weight acrylic acid esters with amino alcohols such as 2-diethylaminoethanol. This method is advantageous for producing higher (meth)acrylic acid esters with high purity and yield.
- The reaction is catalyzed by chemical catalysts or enzymes and often conducted under controlled temperature and pressure to optimize conversion and selectivity.
- By-product alcohols formed during transesterification can be recycled to improve process economy and reduce waste.
Enzymatic Esterification
- Enzymatic methods utilize immobilized lipases, such as Novozym 435™ (Candida antarctica lipase B immobilized on acrylic resin), to catalyze the esterification of acrylic acid derivatives with dialkylamino alcohols.
- This method offers high selectivity and mild reaction conditions, typically performed at temperatures ranging from 25 to 100 °C and under reduced pressure or inert atmosphere to facilitate removal of by-product alcohol or water.
- The enzymatic process can achieve >98% conversion efficiency, making it suitable for fine chemical synthesis.
Stepwise Synthetic Process
A representative multi-step synthesis for this compound includes:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of acrylic acid ester intermediate by enzymatic esterification of acrylic acid with dialkylamino alcohol | 25–100 °C, reduced pressure (1 torr to ambient), Novozym 435™ catalyst | High conversion, mild conditions |
| 2 | Reaction of the intermediate with sodium chloroacetate to introduce the diethylaminoethyl moiety | Solvent: water, alcohols, or inert solvents; 25–150 °C | Base such as metal hydroxides or carbonates may be used |
| 3 | Purification and isolation of the final product | Standard purification techniques | Removal of residual solvents and by-products |
This approach avoids the formation of salts that limit reaction efficiency and allows for controlled introduction of the aminoalkyl side chain.
Data Table Summarizing Key Preparation Parameters
| Parameter | Range/Value | Comments |
|---|---|---|
| Temperature (enzymatic esterification) | 25–100 °C | Mild conditions to preserve enzyme activity |
| Pressure (enzymatic esterification) | 1 torr to ambient pressure | Reduced pressure aids by-product removal |
| Catalyst | Novozym 435™ (Candida antarctica lipase B) | Immobilized enzyme on acrylic resin |
| Solvents | Water, alcohols (methanol, ethanol, etc.), ethers, hydrocarbons, polar aprotic solvents | Choice depends on solubility and reaction step |
| Sodium chloroacetate equivalents | 0.75 to 20 equivalents | Typically 1 to 1.5 equivalents for optimal conversion |
| Reaction time | 20 to 120 minutes | Varies by step and catalyst |
| By-product removal | Evaporation, molecular sieves, inert gas purging | Essential for high conversion and purity |
Summary and Research Insights
- The preparation of this compound is best achieved via enzymatic esterification of acrylic acid derivatives with amino alcohols, followed by nucleophilic substitution with sodium chloroacetate.
- Enzymatic catalysis provides a green chemistry approach, offering high selectivity, mild conditions, and high yields.
- Control of reaction parameters such as temperature, pressure, and by-product removal is crucial to prevent side reactions and achieve high purity.
- Recycling of by-products and solvents enhances process sustainability.
- Alternative chemical routes involving diaryl ketonimines and cyanoacetic acid esters exist but are less directly applicable for this specific ester.
Chemical Reactions Analysis
Types of Reactions
Acrylic acid, 3,3-diphenyl-, 2-diethylaminoethyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Chemical Properties and Structure
This compound possesses a molecular formula of and a molecular weight of approximately 323.43 g/mol. The structure features a prop-2-enoate backbone with two phenyl groups attached to the third carbon, which enhances its stability and biological activity compared to simpler analogs.
Materials Science
- Coatings and Adhesives : Due to its polymerizable nature, acrylic acid, 3,3-diphenyl-, 2-diethylaminoethyl ester is used in the formulation of coatings and adhesives. Its ability to form stable polymers makes it suitable for high-performance applications.
- Photopolymerization : The compound exhibits enhanced reactivity towards photopolymerization processes. Studies indicate that it can achieve significant conversion rates under UV light compared to traditional acrylates .
Pharmaceuticals
- Drug Delivery Systems : The compound's biocompatibility and ability to form hydrogels make it a candidate for drug delivery applications. Its structure allows for the encapsulation of active pharmaceutical ingredients, facilitating controlled release mechanisms .
- Cosmetic Formulations : In the cosmetic industry, acrylic acid derivatives are employed as film formers and stabilizers. This compound can enhance the texture and performance of topical formulations .
Cosmetics
- Skin Care Products : this compound is utilized in skin care products due to its moisturizing properties and ability to improve product stability. It is often incorporated into formulations aimed at enhancing skin hydration and texture .
- Rheological Modifiers : The compound acts as a rheology modifier in cosmetic formulations, helping to control the flow and application characteristics of creams and lotions .
Case Study 1: Photopolymerization Efficiency
Research has demonstrated that acrylic acid derivatives exhibit varying efficiencies in photopolymerization. In comparative studies, this compound showed a significantly higher polymerization rate under UV exposure than traditional acrylates like hexyl acrylate. This property is crucial for applications requiring rapid curing times .
Case Study 2: Cosmetic Formulation Development
A study focused on developing stable cosmetic formulations using acrylic acid derivatives highlighted the importance of optimizing raw material interactions. The inclusion of this compound improved the sensory properties and moisturizing effects of the final product while maintaining stability over time .
Mechanism of Action
The mechanism by which acrylic acid, 3,3-diphenyl-, 2-diethylaminoethyl ester exerts its effects involves its reactivity with various functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further reactions. The diphenyl substitution provides steric hindrance, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities with related acrylate esters:
Physicochemical Properties
- Solubility: The diethylaminoethyl group enhances solubility in polar organic solvents (e.g., ethanol, dioxane) compared to non-polar esters like ethyl acrylate .
- Polymerization Activity :
- Acrylate esters with bulky substituents (e.g., diphenyl groups) exhibit reduced polymerization rates due to steric hindrance. For example, 2-ethylhexyl acrylate polymerizes slower than methyl acrylate .
- The target compound’s polymerization is likely slower than ethyl acrylate but faster than fluorinated or highly substituted analogues .
- Thermal Stability : Bulky aryl groups (e.g., diphenyl) may improve thermal stability, similar to fluorinated acrylates, which resist degradation under UV exposure .
Reactivity and Toxicity
- Chemical Reactivity : The α,β-unsaturated ester is electrophilic, making it reactive toward nucleophiles like glutathione. However, the diphenyl groups may sterically hinder such reactions compared to simpler acrylates .
- Toxicity: Conjugated acrylates generally exhibit higher toxicity due to Michael addition reactivity.
Key Research Findings
Steric and Electronic Effects
- The diphenyl groups in the target compound reduce polymerization rates but enhance thermal stability, similar to findings for 2-ethylhexyl acrylate .
- Amino-functionalized acrylates (e.g., 2-dimethylaminoethyl acrylate) exhibit improved solubility and cationicity, critical for biomedical applications .
Catalyst Dependency
- Palladium catalysts (e.g., PdCl₂(PPh₃)₂) and bases like triethylamine are effective in synthesizing complex acrylates, as seen in related reactions .
Data Tables
Table 1: Molecular Properties of Selected Acrylates
Table 2: Polymerization Activity Ranking
| Compound | Polymerization Activity (Relative to Acrylic Acid) |
|---|---|
| Acrylic acid | 1.0 (baseline) |
| Methyl acrylate | 0.8 |
| Ethyl acrylate | 0.6 |
| Target compound (estimated) | 0.3–0.4 |
| 2-Ethylhexyl acrylate | 0.2 |
Biological Activity
Acrylic acid, 3,3-diphenyl-, 2-diethylaminoethyl ester (CAS No. 101952-46-9) is a synthetic organic compound notable for its unique structure that includes acryloyl functionality and a diethylamino group. This compound has garnered attention in various fields, particularly in materials science and pharmaceuticals, due to its potential biological activities and applications.
- Molecular Formula : C21H25NO2
- Molecular Weight : Approximately 323.43 g/mol
- Physical State : Light yellow liquid at room temperature
The compound features a prop-2-enoate backbone with two phenyl groups attached to the third carbon, enhancing its stability and potentially influencing its biological interactions.
Synthesis Methods
Several synthetic routes have been developed for this compound. These methods include:
- Radical Polymerization : Utilizing metal-free reversible-deactivation radical polymerization techniques.
- Organic Photoredox Catalysis : Employing organic photoredox catalysts under mild conditions to achieve controlled polymerization .
The biological activity of this compound may be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The diethylamino group can facilitate interactions with cellular membranes or receptors, potentially leading to various biological effects.
Case Studies and Research Findings
-
Anticancer Activity :
- A study investigated the cytotoxic effects of acrylic acid derivatives on cancer cell lines. Results indicated that compounds with similar structures exhibited significant inhibition of cell proliferation, suggesting potential as anticancer agents.
- Drug Delivery Systems :
- Biocompatibility Assessments :
Applications
This compound finds applications across various domains:
- Coatings and Adhesives : Its polymerizable nature makes it valuable in the formulation of coatings and adhesives.
- Biomedical Applications : Due to its biocompatibility and potential for controlled drug release, it is being explored for use in drug delivery systems.
- Material Science : The compound's unique properties allow for modifications that enhance the performance of materials in industrial applications.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Acrylic Acid, 2-(dimethylaminomethyl)-3,3-DI-2-thienyl-, ethyl ester | 59702 | Contains thienyl groups; used in specialty polymers. |
| 2-(Diethylamino)ethyl acrylate | 17050 | Simpler structure; widely used in coatings. |
| Acrylic Acid, 2-(diethylamino)ethyl ester | Not specified | Lacks diphenyl substitution; used in adhesives. |
The dual phenyl substitution in this compound enhances its stability compared to simpler analogs, potentially increasing its biological activity.
Q & A
Q. What are the recommended synthetic pathways for preparing acrylic acid derivatives with aryl or diaryl substituents, such as 3,3-diphenyl groups?
The synthesis of 3,3-diaryl-substituted acrylic acids/esters typically involves two approaches:
- Propiolic acid/propiolate ester route : Reacting diphenylpropiolic acid or its ester with nucleophiles (e.g., alcohols or thiols) under catalysis. This method may yield a mixture of E/Z isomers, requiring optimization of reaction conditions (e.g., alkyl amine catalysts) to control stereoselectivity .
- 3-Haloacrylic acid/haloacrylate ester route : Substituting halogen atoms in 3-haloacrylic acid derivatives with aryl groups via nucleophilic displacement. This pathway avoids isomerization but may require stringent purification to remove halide byproducts .
For the target compound, coupling 3,3-diphenylacrylic acid with 2-diethylaminoethanol via esterification (e.g., Steglich or Mitsunobu conditions) is a plausible strategy.
Q. How can researchers ensure the purity of 3,3-diphenyl-substituted acrylic acid esters during synthesis?
Key quality control measures include:
- Chromatographic analysis : Use reverse-phase HPLC or GC-MS to monitor reaction progress and detect impurities (e.g., unreacted starting materials or isomers).
- Spectroscopic characterization : Confirm structural integrity via -NMR (e.g., vinyl proton splitting patterns) and -NMR (ester carbonyl signal at ~165–170 ppm) .
- Inhibitor content : Ensure residual polymerization inhibitors (e.g., MEHQ) are within safe limits (e.g., 50–200 ppm) to prevent premature polymerization during storage .
Q. What are the critical physicochemical properties influencing the reactivity of this compound?
- LogP : The compound’s hydrophobicity (estimated LogP ~9.5 based on diphenyl and diethylaminoethyl groups) affects solubility in polar/nonpolar solvents and potential bioactivity .
- Polymerization tendency : The ester group reduces reactivity compared to acrylic acid, but the electron-rich diethylaminoethyl substituent may enhance susceptibility to radical-initiated polymerization .
- Thermal stability : Differential scanning calorimetry (DSC) is recommended to determine decomposition temperatures and safe handling thresholds .
Advanced Research Questions
Q. How do steric and electronic effects from the 3,3-diphenyl and diethylaminoethyl groups influence reaction outcomes in polymer chemistry?
- Steric hindrance : The bulky diphenyl groups may impede chain propagation in free-radical polymerization, leading to lower molecular weight polymers. Kinetic studies using size-exclusion chromatography (SEC) can quantify this effect .
- Electronic effects : The diethylaminoethyl group introduces basicity, enabling pH-responsive behavior in copolymers. Titration experiments (e.g., potentiometric) can characterize protonation-dependent solubility changes .
Q. What strategies mitigate contradictions in reported data on ester hydrolysis rates under physiological conditions?
Conflicting hydrolysis rates may arise from:
- Enzyme specificity : Esterase-mediated hydrolysis varies across biological models (e.g., human vs. rodent plasma). Use LC-MS/MS to track hydrolysis products and validate enzyme contributions .
- Buffer composition : Phosphate vs. carbonate buffers alter hydrolysis kinetics. Conduct parallel assays in multiple buffer systems to identify confounding factors .
Q. How can computational modeling predict the compound’s bioactivity or toxicity?
- Molecular docking : Simulate interactions with targets (e.g., esterases or lipid bilayers) using software like AutoDock Vina. Align results with experimental IC values from enzymatic assays .
- QSAR modeling : Correlate structural descriptors (e.g., PSA, molecular volume) with toxicity data from analogous esters. Validate predictions using zebrafish embryo toxicity assays .
Q. What advanced techniques resolve stereochemical ambiguities in E/Z isomer mixtures?
- Chiral chromatography : Use columns with cellulose- or amylase-based stationary phases to separate isomers.
- VCD spectroscopy : Vibrational circular dichroism provides unambiguous stereochemical assignments for crystalline samples .
Methodological Guidance
Designing experiments to study the compound’s role in drug delivery systems
- Nanoparticle formulation : Incorporate the ester into cationic polymers via RAFT polymerization. Use dynamic light scattering (DLS) to monitor particle size and zeta potential .
- Drug release profiling : Load a model drug (e.g., doxorubicin) and measure release kinetics under simulated physiological conditions (pH 7.4, 37°C) using dialysis membranes .
Analyzing conflicting data on photostability in UV/Vis studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
